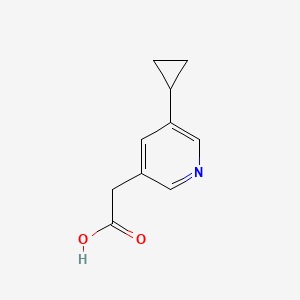
2-(5-Cyclopropylpyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Cyclopropylpyridin-3-yl)acetic acid is a chemical compound with the molecular formula C10H11NO2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-(5-Cyclopropylpyridin-3-yl)acetic acid consists of a pyridine ring attached to a cyclopropyl group and an acetic acid group . The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Cyclopropylpyridin-3-yl)acetic acid, such as its melting point, boiling point, and solubility, were not found in the literature I searched .科学的研究の応用
Chlorogenic Acid (CGA) Pharmacology
Chlorogenic Acid (CGA) is extensively studied for its diverse therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertension activities. CGA's impact on lipid and glucose metabolism regulation highlights its potential in treating metabolic disorders such as cardiovascular disease, diabetes, and obesity. This extensive review calls for further research to optimize CGA's biological and pharmacological effects, suggesting its practical use as a natural food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Acetic Acid in Yeast Research
Research on acetic acid's impact on yeast cells reveals intricate molecular events leading to cell death, providing insights into regulated cell death mechanisms. This comprehensive review compiles studies on lethal concentrations of acetic acid, offering an overview of its functional and structural alterations, pharmacological, and genetic regulation. Understanding acetic acid's role in cell death enhances biotechnology and biomedicine, highlighting its significance in developing robust yeast strains for industrial applications and potential biomedical strategies (Chaves et al., 2021).
Indole-3-Acetic Acid (IAA) Bacterial Catabolism
Indole-3-acetic acid (IAA) serves as a growth hormone in plants, with certain bacteria capable of catabolizing or assimilating IAA. The identification of gene clusters responsible for IAA degradation provides insights into the microbial utilization of IAA as a carbon, nitrogen, and energy source. This mini-review explores the benefits conferred by these gene clusters to their bacterial hosts and suggests future research directions for biotechnological applications and the therapeutic potential of IAA-degrading bacteria (Laird et al., 2020).
Organic Acids in Industrial Applications
Organic acids, including formic, acetic, citric, and lactic acids, are explored for their use in acidizing operations in oil and gas industries due to their less corrosive nature and environmental advantages. This intensive review examines recent advancements, technologies, and challenges associated with organic acids, differentiating various applications and providing a guide for future research in acidizing jobs (Alhamad et al., 2020).
特性
IUPAC Name |
2-(5-cyclopropylpyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZBAOOBFHWCCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744577 |
Source


|
| Record name | (5-Cyclopropylpyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclopropylpyridin-3-yl)acetic acid | |
CAS RN |
1211531-87-1 |
Source


|
| Record name | (5-Cyclopropylpyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

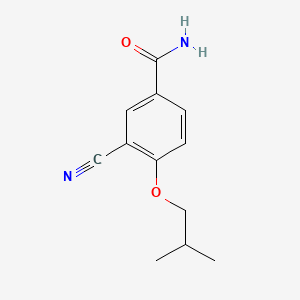
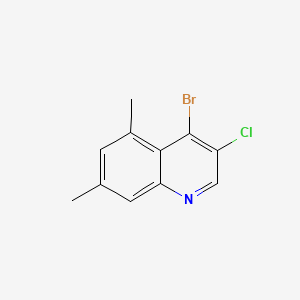
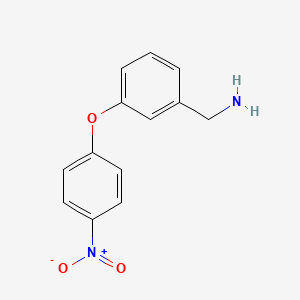
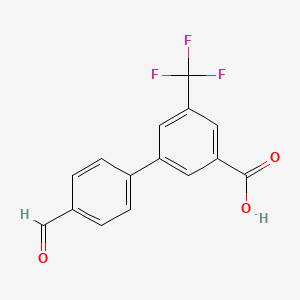
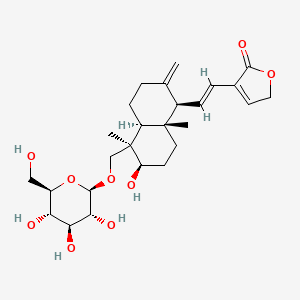
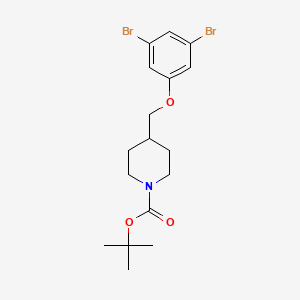
![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)
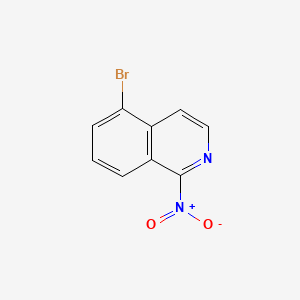
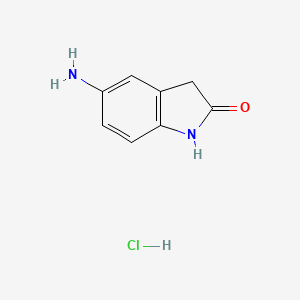
![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)
![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)
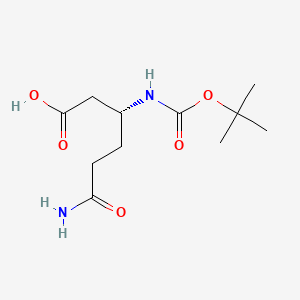
![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)